molecular formula C13H16F2N2O B5799175 N-cyclohexyl-N'-(2,4-difluorophenyl)urea

N-cyclohexyl-N'-(2,4-difluorophenyl)urea

Cat. No. B5799175
M. Wt: 254.28 g/mol
InChI Key: RLJCWASVQAHXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,4-difluorophenyl)urea, also known as CDC25A inhibitor II, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in inhibiting the activity of CDC25A, a phosphatase enzyme that is involved in cell cycle regulation.

Mechanism of Action

N-cyclohexyl-N'-(2,4-difluorophenyl)urea inhibits this compound activity by binding to the active site of the enzyme and preventing its catalytic activity. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments. It is a highly specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and further studies are needed to determine its exact biochemical and physiological effects.

Future Directions

There are several future directions for the study of N-cyclohexyl-N'-(2,4-difluorophenyl)urea. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to study its potential as a cancer therapy in vivo. In addition, this compound could be used in combination with other cancer therapies to enhance their efficacy. Finally, the synthesis method of this compound could be further optimized to yield higher purity and higher yield of the compound.

Synthesis Methods

N-cyclohexyl-N'-(2,4-difluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of a suitable catalyst. The resulting intermediate product is then treated with a reducing agent to form the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-cyclohexyl-N'-(2,4-difluorophenyl)urea has been extensively studied in scientific research due to its potential as a this compound inhibitor. This compound is a phosphatase enzyme that is involved in cell cycle regulation and has been implicated in various types of cancer. Inhibition of this compound activity has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.

properties

IUPAC Name

1-cyclohexyl-3-(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCWASVQAHXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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